1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate
Description
1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate is a branched ester derivative of benzene-1,2,4-tricarboxylic acid. Its structure features two 8-methylnonyl (C₁₀H₂₁) groups at the 1-O and 2-O positions and a tridecyl (C₁₃H₂₇) group at the 4-O position. The compound’s molecular formula is C₄₂H₇₂O₆, with a calculated molecular weight of 672 g/mol and an estimated LogP (octanol-water partition coefficient) of 14–15, reflecting high lipophilicity due to its long, branched alkyl chains.
Properties
IUPAC Name |
1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O6/c1-6-7-8-9-10-11-12-13-14-19-24-31-46-40(43)37-29-30-38(41(44)47-32-25-20-15-17-22-27-35(2)3)39(34-37)42(45)48-33-26-21-16-18-23-28-36(4)5/h29-30,34-36H,6-28,31-33H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKHAYUWCVQHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC(C)C)C(=O)OCCCCCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,2,4-Benzenetricarboxylic acid, mixed branched tridecyl and isodecyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
70225-05-7 | |
| Record name | 1,2,4-Benzenetricarboxylic acid, branched tridecyl isodecyl esters | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070225057 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, mixed branched tridecyl and isodecyl esters | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,4-Benzenetricarboxylic acid, mixed branched tridecyl and isodecyl esters | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Esterification of 1,2,4-Benzenetricarboxylic Acid
The acid undergoes esterification with excess alcohols under acidic catalysis. Stoichiometric ratios of 1:3.5 (acid-to-alcohol) ensure complete conversion, with water removal via azeotropic distillation. Reaction temperatures range from 180–220°C, achieving yields of 80–85%.
Anhydride-Based Synthesis
Trimellitic anhydride reacts with alcohols at 190–220°C under nitrogen, eliminating water through a Dean-Stark trap. This method avoids side reactions associated with free carboxylic acids, improving yields to 85–90%. The reaction follows:
where R represents tridecyl or 8-methylnonyl groups.
Industrial Production Methods
Large-scale synthesis employs continuous-flow reactors to enhance efficiency:
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Reactor Type | Batch (flask) | Continuous stirred-tank |
| Temperature | 190–220°C | 200–210°C |
| Catalyst Loading | 1–2 wt% | 0.5–1 wt% |
| Yield | 80–85% | 88–92% |
Continuous systems reduce reaction times from 12–24 hours to 4–6 hours via optimized heat transfer and automated alcohol feeding. Post-reaction, crude product undergoes vacuum distillation to recover unreacted alcohols (>95% purity).
Catalytic Systems
Catalysts critically influence reaction kinetics and selectivity:
Homogeneous Acid Catalysts
Heterogeneous Catalysts
Solid acids (e.g., zeolites, sulfonated resins) enable catalyst reuse, though activity declines after 5–7 cycles.
Enzymatic Catalysis
Lipases (e.g., Candida antarctica) achieve 70–75% conversion at 60–80°C, but scalability remains challenging.
Reaction Optimization
Temperature and Time
Elevating temperatures from 180°C to 220°C reduces reaction time from 24 hours to 8 hours but risks thermal degradation above 230°C.
Molar Ratios
A 1:3.5 acid-to-alcohol ratio maximizes esterification while minimizing excess alcohol recovery costs.
Solvent-Free Conditions
Neat reactions reduce waste, though mixing efficiency becomes critical for viscous alcohols.
Purification and Isolation
Post-synthesis steps ensure high purity:
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Dealcoholization: Vacuum distillation at 120°C removes unreacted alcohols.
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Neutralization: Sodium bicarbonate washes eliminate residual catalysts.
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Drying: Anhydrous sodium sulfate or molecular sieves achieve <0.1% moisture.
Final product specifications:
| Property | Value |
|---|---|
| Purity | ≥98% |
| Color | Clear to pale yellow |
| Viscosity (25°C) | 120–150 cP |
| Acid Value | ≤0.1 mg KOH/g |
Comparative Analysis of Methodologies
Starting Material Impact
Catalyst Efficiency
Homogeneous catalysts outperform heterogeneous ones in activity but generate more waste.
Challenges and Innovations
Regioselectivity Control
Achieving precise 1-O,2-O-bis(8-methylnonyl) and 4-O-tridecyl substitution remains challenging. Stepwise esterification using protective groups (e.g., tert-butyl) is under investigation.
Green Chemistry Advances
Microwave-assisted synthesis reduces energy use by 40%, though industrial adoption is limited.
Chemical Reactions Analysis
Types of Reactions
1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield 1,2,4-benzenetricarboxylic acid and the corresponding alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 1,2,4-Benzenetricarboxylic acid and branched tridecyl alcohol or isodecyl alcohol.
Transesterification: New esters with different alcohol groups.
Oxidation: Carboxylic acids.
Scientific Research Applications
Plasticizers
One of the primary applications of 1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate is as a plasticizer in the production of flexible polyvinyl chloride (PVC) products. It enhances the flexibility and durability of PVC materials, making them more suitable for various applications such as flooring, cables, and automotive parts.
Lubricants
This compound is also utilized in formulating synthetic lubricants due to its excellent thermal stability and lubricating properties. It helps reduce friction and wear in mechanical systems, thereby extending the lifespan of machinery and equipment.
Coatings and Adhesives
In coatings and adhesives, it serves to improve performance characteristics such as adhesion strength and resistance to environmental factors. Its ability to stabilize emulsions makes it particularly valuable in formulations requiring robust performance under varying conditions.
Biomedical Research
Recent studies have explored the potential of this compound in biomedical applications, particularly in drug delivery systems. Its biocompatibility allows it to serve as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. This application is crucial for developing effective therapeutic agents that require improved delivery mechanisms.
Case Study 1: Use as a Plasticizer
In an industrial setting focused on PVC production, the incorporation of this compound demonstrated significant improvements in flexibility and durability compared to traditional plasticizers. The resulting PVC exhibited enhanced resistance to environmental stressors.
Case Study 2: Biomedical Application
Research conducted on drug delivery systems revealed that formulations incorporating this compound significantly improved the solubility of hydrophobic drugs like paclitaxel. The study highlighted its potential as a biocompatible carrier that could enhance therapeutic efficacy while minimizing side effects.
Mechanism of Action
The primary mechanism of action of 1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate involves its ability to stabilize emulsions by preventing the separation of oil and water phases . This property is particularly useful in formulations where consistent texture and stability are required. The compound interacts with the molecular components of the emulsion, reducing surface tension and enhancing the stability of the mixture.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate with trihexyl benzene-1,2,4-tricarboxylate (C₂₇H₄₂O₆, MW 462.63 g/mol, LogP 8.48), a well-characterized analog :
| Parameter | This compound | Trihexyl Benzene-1,2,4-tricarboxylate |
|---|---|---|
| Molecular Formula | C₄₂H₇₂O₆ | C₂₇H₄₂O₆ |
| Molecular Weight | 672 g/mol | 462.63 g/mol |
| LogP | ~14–15 (estimated) | 8.48 (experimental) |
| Alkyl Chain Length | Two C₁₀ (branched) + one C₁₃ (linear) | Three C₆ (linear) |
| Hydrophobicity | Extremely high | Moderate |
Key Observations:
Molecular Weight and Lipophilicity: The target compound’s longer alkyl chains (C₁₀ and C₁₃ vs. C₆) increase its molecular weight by ~45% and LogP by ~70% compared to trihexyl benzene-1,2,4-tricarboxylate.
Thermal and Chemical Stability : Longer alkyl chains, particularly the tridecyl group, likely enhance thermal stability, making the compound suitable for high-temperature applications (e.g., polymer additives).
Analytical and Application Profiles
Analytical Methods:
- Trihexyl benzene-1,2,4-tricarboxylate is analyzed via reverse-phase HPLC using a Newcrom R1 column under standard conditions .
- The target compound’s higher hydrophobicity would necessitate method adjustments, such as increased organic solvent content (e.g., acetonitrile >90%) or alternative columns (e.g., C18 with end-capping).
Comparison with Other Benzene-1,2,4-tricarboxylate Esters
While direct data on additional analogs is scarce, trends can be extrapolated:
- Trioctyl benzene-1,2,4-tricarboxylate (C₃₃H₅₄O₆, MW 586.8 g/mol, estimated LogP ~12): Shorter chains than the target compound but longer than trihexyl derivatives. Balances lipophilicity and processability.
- Linear vs. Branched Chains: Branched esters (e.g., 8-methylnonyl) typically exhibit lower melting points and better solubility in non-polar solvents compared to linear counterparts.
Biological Activity
1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate is a complex chemical compound with the molecular formula . It belongs to a class of compounds known as esters and is characterized by its unique structure, which includes multiple alkyl chains and a tricarboxylate backbone. This compound has garnered attention in various scientific fields due to its potential biological activities and applications.
- Molecular Formula:
- Molecular Weight: 673.017 g/mol
- CAS Number: 70225-05-7
- Density: 0.972 g/cm³
- Boiling Point: 657.9°C at 760 mmHg
- Flash Point: 261.8°C
The primary mechanism of action for this compound involves its role as a stabilizer in emulsions. It enhances the stability of oil-water mixtures, which is critical in various biological and industrial applications. Additionally, its ester bonds can undergo hydrolysis and transesterification reactions, making it versatile in biochemical processes .
Applications in Biomedical Research
The compound has been investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions. Research indicates that it may serve as a carrier for hydrophobic drugs, improving their solubility and bioavailability.
Study on Antimicrobial Properties
Recent studies have explored the antimicrobial properties of similar phenolic compounds derived from benzene-1,2,4-tricarboxylic acid. For instance, benzene-1,2,4-triol derivatives demonstrated significant activity against Xanthomonas citri, a pathogen affecting citrus crops. The study highlighted that structural modifications could enhance antibacterial efficacy while minimizing toxicity .
Plasticizer Use in PVC
In industrial applications, this compound is utilized as a plasticizer in polyvinyl chloride (PVC) production. Its incorporation improves flexibility and durability of PVC products without compromising their mechanical properties. This application underscores the compound's importance in material science as well as its biological relevance when considering environmental impacts .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | Application |
|---|---|---|---|
| This compound | Moderate antimicrobial activity | Plasticizers in PVC | |
| Benzene-1,2,4-triol | High antibacterial activity against Xanthomonas citri | Potential scaffold for drug synthesis | |
| Tris-decyl benzene-1,2,4-tricarboxylate | Low antimicrobial activity | Used in similar plastic applications |
Q & A
Q. What synthetic methodologies are recommended for synthesizing 1-O,2-O-bis(8-methylnonyl) 4-O-tridecyl benzene-1,2,4-tricarboxylate, and how do reaction parameters influence esterification efficiency?
Methodological Answer: The synthesis involves esterification of trimellitic anhydride with branched 8-methylnonyl and linear tridecyl alcohols. Key steps include:
- Catalyst Selection: Acid catalysts (e.g., p-toluenesulfonic acid) or lipases can optimize esterification efficiency. Elevated temperatures (120–150°C) are typically required for long-chain alcohols.
- Stepwise Esterification: Sequential addition of alcohols may improve regioselectivity, as steric hindrance from branched 8-methylnonyl groups could affect reactivity at the 1-O and 2-O positions .
- Purification: Column chromatography or fractional distillation is critical for isolating the target compound from mono-/di-ester byproducts.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what spectral signatures should researchers prioritize?
Methodological Answer:
Q. What are the key physical properties of this compound, and how do they compare to structurally analogous trimellitate esters?
Methodological Answer:
Q. How can researchers assess the purity of this compound during synthesis, and what analytical thresholds are considered acceptable for experimental use?
Methodological Answer:
- Chromatography: HPLC or GC-MS with a C18 column (acetonitrile/water gradient) can detect impurities. Purity ≥98% is acceptable for most applications.
- Thermogravimetric Analysis (TGA): A single decomposition event above 300°C indicates minimal residual solvents or byproducts .
- Elemental Analysis: Carbon/hydrogen content should match theoretical values (C: 76.14%, H: 11.18%) within ±0.3% .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and eye protection.
- Ventilation: Use fume hoods to avoid inhalation of aerosols during heating (decomposition may release volatile organics) .
- Storage: Inert atmosphere (N₂) at 4°C to prevent hydrolysis. Regulatory data for analogous esters (e.g., FCM No.1078) suggest avoiding contact with infant food matrices .
Advanced Research Questions
Q. How does the branching of 8-methylnonyl groups influence this compound’s compatibility with polymer matrices compared to linear alkyl trimellitates?
Methodological Answer:
- Plasticizer Efficiency: Branched esters exhibit lower migration rates in PVC due to reduced crystallinity. Test via ASTM D3291: Compare weight loss of plasticized PVC films after 24h at 80°C .
- Glass Transition Temperature (Tg): Use differential scanning calorimetry (DSC). Branching typically lowers Tg by 5–10°C versus linear analogs, enhancing flexibility .
Q. What computational approaches are validated for predicting the solvation dynamics and interaction parameters of this compound in non-polar solvents?
Methodological Answer:
- Molecular Dynamics (MD): Simulate using force fields (e.g., OPLS-AA) to model alkyl chain conformations. Solubility parameters (δ) can be calculated via Hansen solubility theory .
- Density Functional Theory (DFT): Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
Q. Can this compound serve as a ligand or co-monomer in porous coordination polymers (PCPs), and what structural advantages does it offer?
Methodological Answer:
- Coordination Sites: The benzene-1,2,4-tricarboxylate core can act as a tridentate ligand. Synthesize PCPs with Zn²⁺ or Cu²⁺ nodes under solvothermal conditions (DMF, 120°C).
- Porosity Analysis: Use N₂ adsorption at 77K to measure surface area (BET). Branched alkyl chains may create hierarchical pores, enhancing gas storage (e.g., CO₂) .
Q. How does the compound’s thermal stability correlate with its alkyl chain configuration, and what decomposition pathways are dominant?
Methodological Answer:
- TGA-FTIR Coupling: Identify decomposition products (e.g., CO₂, aldehydes) in real-time. Branched chains decompose via β-scission at ~320°C, while linear chains undergo radical chain scission .
- Kinetic Analysis: Apply Flynn-Wall-Ozawa method to activation energy (Ea). Higher Ea values for branched esters suggest slower degradation .
Q. What in vitro assays are appropriate for evaluating the biocompatibility of this compound for biomedical material applications?
Methodological Answer:
- Cytotoxicity: ISO 10993-5: Use MTT assay with L929 fibroblasts. EC₅₀ values >1 mg/mL indicate low toxicity .
- Hemocompatibility: Assess hemolysis (%) via ASTM F756. Values <5% are acceptable for blood-contacting materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
